N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine
Description
N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine is a heterocyclic compound featuring a cyclohexanamine core substituted with N,N-dimethyl groups and a tetrazole ring bearing a 3-methylphenyl substituent.
Properties
Molecular Formula |
C16H23N5 |
|---|---|
Molecular Weight |
285.39 g/mol |
IUPAC Name |
N,N-dimethyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C16H23N5/c1-13-8-7-9-14(12-13)21-15(17-18-19-21)16(20(2)3)10-5-4-6-11-16/h7-9,12H,4-6,10-11H2,1-3H3 |
InChI Key |
ZSKULAYUZIXCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps, starting with the preparation of the cyclohexane ring and the tetrazole ring separately. The cyclohexane ring can be synthesized through hydrogenation of benzene, while the tetrazole ring is often prepared via cycloaddition reactions involving azides and nitriles. The final step involves the coupling of these two intermediates under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common reagents used in industrial production include dimethylamine, phenylhydrazine, and various catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include oxidized amines, reduced amines, and substituted tetrazole derivatives. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including copper-catalyzed C-N coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular functions .
Comparison with Similar Compounds
Substituent Variations on the Tetrazole Ring
- Compound V-19 (N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methylene)cyclohexanamine): Replaces 3-methylphenyl with 4-chlorophenyl and tert-butyl. The 4-chlorophenyl enhances electron-withdrawing effects compared to 3-methylphenyl .
- 1-[1-(3-Chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-1-(3-nitrophenyl)methanamine :
- 2-Methoxy-N-{1-[1-(3-methylphenyl)-1H-tetraazol-5-yl]cyclohexyl}acetamide: Shares the 3-methylphenyl-tetrazole moiety but adds a methoxyacetamide group.
Core Structure Modifications
- N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine :
- Losartan and Valsartan (Angiotensin II Receptor Antagonists) :
Physicochemical Data
Biological Activity
N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine is a complex organic compound that exhibits notable biological activity, making it a subject of interest in pharmacological research. This article provides a detailed overview of its biological properties, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 285.39 g/mol. The compound features a cyclohexanamine backbone and a tetrazole ring, which contribute to its unique chemical properties and biological activities.
Research indicates that this compound acts as a ligand that can modulate the activity of specific receptors and enzymes involved in signal transduction pathways critical for cellular functions. Its interactions may lead to enzyme inhibition or receptor modulation, influencing various biological processes.
Key Findings:
- Enzyme Interactions : The compound has been studied for its ability to interact with certain enzymes, suggesting potential roles in enzyme inhibition.
- Receptor Modulation : It may influence receptor activity, which is crucial for developing therapeutics targeting specific pathways.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Enzyme Inhibition
In a study assessing the inhibitory effects of this compound on specific enzymes, researchers found that the compound demonstrated significant inhibition at concentrations ranging from 100 nM to 5 µM. This suggests its potential utility in drug development aimed at diseases involving enzyme dysregulation.
Case Study 2: Receptor Modulation
Another research effort focused on the compound's ability to modulate receptor activity. The results indicated that it could enhance or inhibit receptor signaling pathways, which may have implications for treating conditions such as anxiety or depression where neurotransmitter signaling is altered.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
